Cas no 2138069-96-0 (2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid)

2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid
- 2138069-96-0
- 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid
- EN300-1141101
-
- Inchi: 1S/C17H19N3O4/c21-15(22)17(14-7-8-14,12-20-10-4-9-18-20)19-16(23)24-11-13-5-2-1-3-6-13/h1-6,9-10,14H,7-8,11-12H2,(H,19,23)(H,21,22)
- InChI Key: ATSWZOQUUQPKKI-UHFFFAOYSA-N
- SMILES: OC(C(CN1C=CC=N1)(C1CC1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 329.13755610g/mol
- Monoisotopic Mass: 329.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 93.4Ų
2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141101-0.5g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 95% | 0.5g |
$1043.0 | 2023-10-26 | |
Enamine | EN300-1141101-10g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 95% | 10g |
$4667.0 | 2023-10-26 | |
Enamine | EN300-1141101-0.25g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 95% | 0.25g |
$999.0 | 2023-10-26 | |
Enamine | EN300-1141101-0.1g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 95% | 0.1g |
$956.0 | 2023-10-26 | |
Enamine | EN300-1141101-5g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 95% | 5g |
$3147.0 | 2023-10-26 | |
Enamine | EN300-1141101-1.0g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1141101-1g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 95% | 1g |
$1086.0 | 2023-10-26 | |
Enamine | EN300-1141101-2.5g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 95% | 2.5g |
$2127.0 | 2023-10-26 | |
Enamine | EN300-1141101-5.0g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1141101-10.0g |
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid |
2138069-96-0 | 10g |
$4667.0 | 2023-06-09 |
2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid Related Literature
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on 2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid
Introduction to 2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS No. 2138069-96-0)
2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid, identified by its CAS number 2138069-96-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its structural complexity, which includes a cyclopropyl group, a pyrazole moiety, and an amide-like functionality. The presence of these structural elements not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and medicinal chemistry.
The benzyloxy)carbonylamino substituent in the molecule plays a crucial role in its reactivity and stability. This group is commonly employed in the synthesis of peptide mimetics and protease inhibitors, where it serves as a protecting group for the amino functionality. The cyclopropyl ring, on the other hand, introduces steric hindrance and can influence the molecule's binding affinity to biological targets. Additionally, the 1H-pyrazol-1-yl moiety is known for its ability to enhance metabolic stability and improve oral bioavailability, making it a valuable component in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymatic pathways involved in human diseases. Among these pathways, proteases have been extensively studied due to their critical roles in physiological processes and their aberrant activity in diseases such as cancer, inflammation, and viral infections. The compound 2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid has been explored as a potential inhibitor for certain proteases, particularly those belonging to the serine protease family.
One of the most compelling aspects of this compound is its structural framework, which combines elements known to enhance drug-like properties. The pyrazole ring is a heterocyclic aromatic compound that has been widely used in medicinal chemistry due to its versatility and ability to modulate biological activity. Pyrazole derivatives have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The incorporation of the cyclopropyl group further enhances the molecule's pharmacokinetic profile by improving solubility and reducing metabolic degradation.
Recent studies have demonstrated that compounds featuring the (benzyloxy)carbonylamino group exhibit potent inhibitory effects on specific proteases. For instance, derivatives of this class have been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tissue degradation and are implicated in conditions like rheumatoid arthritis and cancer metastasis. The structural features of 2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid make it an attractive candidate for further optimization as a protease inhibitor.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the cyclopropylamine derivative, followed by functionalization with the pyrazole ring and introduction of the amide-like moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous characterization of the intermediate compounds, ensuring that each step proceeds as intended.
In terms of biological activity, preliminary studies have indicated that 2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid exhibits inhibitory properties against certain serine proteases. These findings are particularly intriguing given the importance of serine proteases in various disease pathways. For example, inhibition of thrombin, a serine protease involved in blood clotting, could have therapeutic implications for cardiovascular diseases. Similarly, inhibition of cathepsins, another family of serine proteases, has been linked to anti-inflammatory and anticancer effects.
The potential applications of this compound extend beyond protease inhibition. Its structural motif suggests that it may also interact with other biological targets, such as kinases or transcription factors, which are key players in signal transduction pathways. By modulating these pathways, small molecules like 2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid could offer novel therapeutic strategies for treating complex diseases.
As research continues to uncover new insights into molecular mechanisms underlying human diseases, compounds like 2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid will play an increasingly important role in drug discovery and development. The combination of structural complexity with well-defined biological activity makes it a promising candidate for further investigation. Future studies will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models.
The development of new pharmaceutical agents is a multidisciplinary endeavor that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid, with its unique structural features and potential biological activity, exemplifies how advances in synthetic chemistry can contribute to addressing unmet medical needs. By leveraging cutting-edge technologies and innovative approaches, researchers aim to translate laboratory discoveries into safe and effective therapies that improve patient outcomes.
2138069-96-0 (2-{(benzyloxy)carbonylamino}-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid) Related Products
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)




